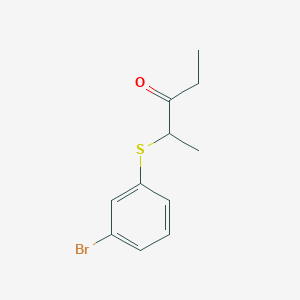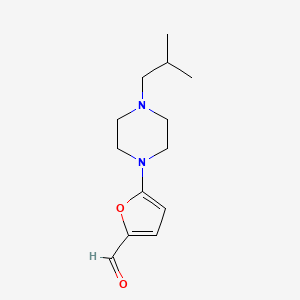
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound features a cyclopropyl group and a pyrazole ring, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of cyclopropyl ketones with pyrazole derivatives under controlled conditions. One common method includes the use of cyclopropyl methyl ketone and 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to therapeutic effects, such as reduced inflammation and pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione: The parent compound.
This compound derivatives: Compounds with similar structures but different substituents on the pyrazole ring or cyclopropyl group.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(1-methylpyrazol-4-yl)propane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-8(5-11-12)10(14)4-9(13)7-2-3-7/h5-7H,2-4H2,1H3 |
Clé InChI |
SMUOJWWFCZHBQE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C(=O)CC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


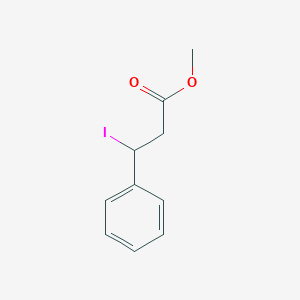
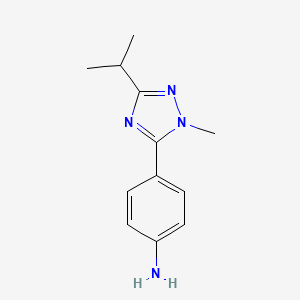
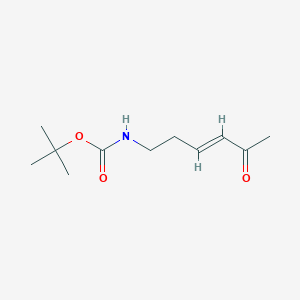
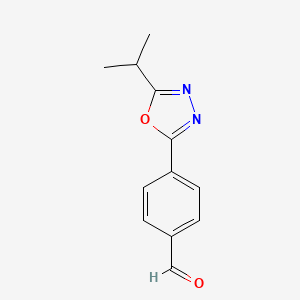
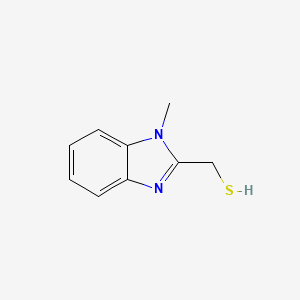
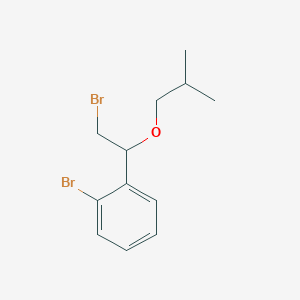
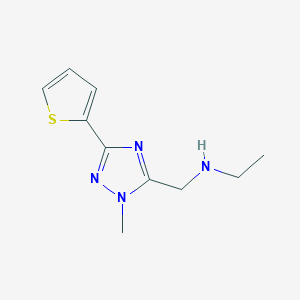
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)


